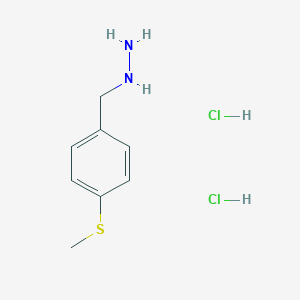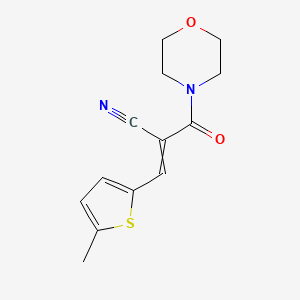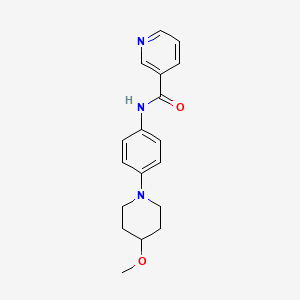
N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide, also known as MPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPN belongs to the class of nicotinamide derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide derivatives have been explored for their corrosion inhibition effects. A study by Chakravarthy, Mohana, and Pradeep Kumar (2014) investigated a new class of nicotinamide derivatives for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide and others, demonstrated significant inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Chakravarthy et al., 2014).
Herbicide Development
Nicotinamide derivatives have been used to design novel herbicides. Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. These compounds exhibited excellent herbicidal activity against certain weeds, showcasing the potential of nicotinamide derivatives in developing new herbicides (Yu et al., 2021).
Anticancer Activities
Research by Ross (1967) on 6-substituted nicotinamides showed moderate activity against certain leukemias, highlighting the anticancer potential of nicotinamide derivatives (Ross, 1967). Furthermore, Cai et al. (2003) discovered N-phenyl nicotinamides as a new class of potent inducers of apoptosis, demonstrating their applicability in cancer treatment (Cai et al., 2003).
Cellular Mechanisms and Metabolomics
Nicotinamide plays a crucial role in cellular metabolism and physiology. The study by Maiese et al. (2009) discusses nicotinamide's impact on oxidative stress and its modulation of pathways related to cell survival and death, indicating its potential in treating various diseases (Maiese et al., 2009). Moreover, Tolstikov et al. (2014) utilized a global metabolomics approach to investigate the effects of nicotinamide phosphoribosyltransferase inhibition on cancer cells, highlighting the utility of metabolomics in understanding drug action at the cellular level (Tolstikov et al., 2014).
Wirkmechanismus
Target of Action
The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Biochemical Pathways
Given its target, it is likely involved in pathways related tocell cycle regulation and DNA damage response .
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the context of its use. Inhibition of Chk1 could lead to cell cycle arrest or cell death, particularly in cells with DNA damage .
Biochemische Analyse
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related compounds have been shown to be involved in various metabolic pathways .
Eigenschaften
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-8-11-21(12-9-17)16-6-4-15(5-7-16)20-18(22)14-3-2-10-19-13-14/h2-7,10,13,17H,8-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXABOZKSKLVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-(1,2,6-trimethyl-5-oxocyclohex-3-en-1-yl)penta-2,4-dienyl]benzaldehyde](/img/structure/B2455965.png)
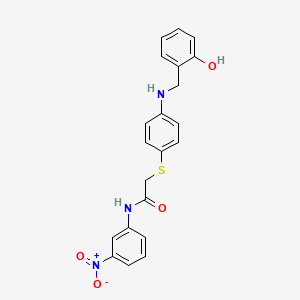
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)

![Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2455971.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2455972.png)
![N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2455975.png)
![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)
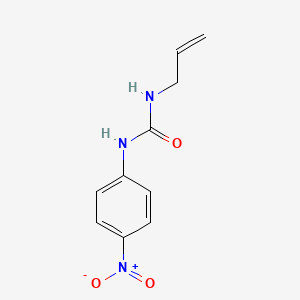
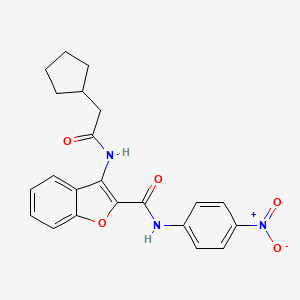
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2455982.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2455983.png)
